3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol
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Overview
Description
3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol is a heterocyclic compound that features both a pyrazole and an oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with oxetan-3-ol under specific conditions. One common method involves dissolving the starting materials in ethanol, cooling the solution, and then adding a base such as sodium ethoxide (NaOEt) to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxetane ring can produce open-chain alcohols .
Scientific Research Applications
3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the oxetane ring.
3-Amino-5-methyl-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.
5-Hydroxy-1-methyl-1H-pyrazole: Contains a hydroxyl group instead of an amino group
Uniqueness
The uniqueness of 3-(3-Amino-1-methyl-1H-pyrazol-5-yl)oxetan-3-ol lies in its combination of a pyrazole ring with an oxetane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(5-amino-2-methylpyrazol-3-yl)oxetan-3-ol |
InChI |
InChI=1S/C7H11N3O2/c1-10-5(2-6(8)9-10)7(11)3-12-4-7/h2,11H,3-4H2,1H3,(H2,8,9) |
InChI Key |
UXTZQMIFWBSZBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)C2(COC2)O |
Origin of Product |
United States |
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